LSD1/HDAC6-IN-1 was developed through structural modifications of existing inhibitors, particularly those targeting LSD1. It is classified as an epigenetic modulator due to its ability to inhibit enzymes that modify histone proteins, thereby affecting gene expression patterns associated with tumor growth and survival .
The synthesis of LSD1/HDAC6-IN-1 involves several key steps, primarily focused on modifying existing LSD1 inhibitors. The compound was synthesized by replacing the carboxylic acid group in a known LSD1 inhibitor with a hydroxamic acid, which is recognized for its metal-binding properties essential for HDAC inhibition .
The synthesis process includes:
LSD1/HDAC6-IN-1 features a complex molecular structure that incorporates elements necessary for binding to both target enzymes. The specific arrangement of functional groups allows for selective inhibition, which is critical for minimizing off-target effects. The compound's structural data can be derived from X-ray crystallography or computational modeling studies that elucidate how it interacts with the active sites of LSD1 and HDAC6.
Key structural characteristics include:
The primary chemical reactions involving LSD1/HDAC6-IN-1 center around its interaction with the target enzymes. Upon administration, the compound undergoes reversible binding to the active sites of lysine-specific demethylase 1 and histone deacetylase 6. This binding inhibits their respective activities, leading to increased levels of acetylated histones and altered methylation patterns on histones.
The technical details include:
The mechanism of action for LSD1/HDAC6-IN-1 involves dual inhibition that synergistically affects cellular pathways related to apoptosis and cell cycle regulation. By inhibiting lysine-specific demethylase 1, the compound prevents the removal of activating methyl marks on histones, leading to enhanced transcription of pro-apoptotic genes. Simultaneously, inhibiting histone deacetylase 6 results in increased acetylation levels that further promote gene expression changes favorable for apoptosis.
Data supporting this mechanism includes:
LSD1/HDAC6-IN-1 exhibits several notable physical and chemical properties relevant to its function as a therapeutic agent:
Relevant data includes:
LSD1/HDAC6-IN-1 has potential applications in cancer research and therapy due to its dual inhibitory effects on critical epigenetic regulators. Its primary applications include:
The dysregulation of epigenetic machinery is a hallmark of cancer, with histone-modifying enzymes enabling unchecked proliferation and survival. Lysine-specific demethylase 1 (LSD1/KDM1A) and histone deacetylase 6 (HDAC6) represent two distinct epigenetic targets that functionally converge within oncogenic pathways. LSD1, a flavin-dependent demethylase, erases activating H3K4 methylation marks to silence tumor suppressors, while HDAC6, a cytoplasmic deacetylase, regulates oncogenic protein stability and cellular motility through tubulin and HSP90 deacetylation. These enzymes frequently co-localize in repressor complexes (e.g., CoREST), enabling synergistic gene silencing [9]. Dual targeting disrupts this cooperative axis, triggering comprehensive epigenetic reactivation of tumor-suppressive programs and impairing cancer cell survival mechanisms [3] [9]. LSD1/HDAC6-IN-1 exemplifies this strategy, designed as a single molecule to concurrently inhibit both enzymes, thereby overcoming limitations of combinatorial therapies (e.g., pharmacokinetic mismatches) [5].
Table 1: Key Epigenetic Targets in LSD1/HDAC6-IN-1 Mechanism
| Target | Class | Function | Oncogenic Role |
|---|---|---|---|
| LSD1/KDM1A | Histone demethylase | H3K4me1/2 demethylation | Silences tumor suppressors (e.g., p21) |
| HDAC6 | Class IIb deacetylase | α-Tubulin/HSP90 deacetylation | Promotes metastasis, proteasome evasion |
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5